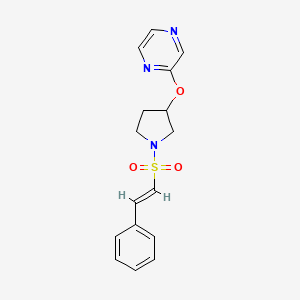

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-23(21,11-7-14-4-2-1-3-5-14)19-10-6-15(13-19)22-16-12-17-8-9-18-16/h1-5,7-9,11-12,15H,6,10,13H2/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTHBMBHVMCCRD-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves a multi-step process:

Formation of the Styrylsulfonyl Group: This step involves the reaction of styrene with sulfonyl chloride in the presence of a base to form the styrylsulfonyl intermediate.

Synthesis of Pyrrolidin-3-yloxy Intermediate: Pyrrolidine is reacted with an appropriate alkylating agent to introduce the 3-yloxy group.

Coupling Reaction: The styrylsulfonyl intermediate is then coupled with the pyrrolidin-3-yloxy intermediate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide or sulfide derivatives.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a promising candidate in drug design. Its potential applications include:

- Pharmacophore Development : The compound may serve as a scaffold for developing new drugs targeting specific enzymes or receptors due to its ability to modulate biological activity.

- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast, ovarian, and lung cancers .

Materials Science

In materials science, (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can be utilized in:

- Development of Novel Materials : Its electronic properties may be harnessed to create materials with specific optical characteristics, potentially useful in electronics and photonics.

Biological Studies

The compound has been investigated for its biological activities, which include:

- Enzyme Interaction Studies : The styrylsulfonyl group allows for interaction with various enzymes, which can be studied to understand its mechanism of action at the molecular level.

Case Studies

Several studies have highlighted the biological efficacy and potential therapeutic applications of this compound:

Mechanism of Action

The mechanism of action of (E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets. The styrylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Ring System Impact: Piperidine analogs (e.g., compounds from ) exhibit larger ring sizes compared to pyrrolidine-containing compounds. This difference may influence steric bulk, conformational flexibility, and binding interactions in biological targets.

Electron-withdrawing sulfonamide groups (e.g., in ) enhance stability and modulate electronic properties of the pyrazine core.

Synthetic Accessibility :

- Piperidine-linked sulfonamides (e.g., compound 8 in ) are synthesized via GP1 protocols with yields up to 77%, whereas pyrrolidine analogs (e.g., the target) may require optimization due to steric constraints.

Functional Group Variations in Pyrazine Derivatives

Styryl vs. Non-Styryl Substituents:

Sulfonamide vs. Carbonyl Linkages:

- Sulfonamide linkages (target, ) provide strong hydrogen-bonding capacity compared to carbonyl-linked analogs (e.g., xanthene-carbonyl in ), which may favor hydrophobic interactions.

Biological Activity

(E)-2-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular structure is characterized by a pyrazine core linked to a styrylsulfonyl group via a pyrrolidinyl moiety. The IUPAC name and molecular formula are crucial for understanding its reactivity and biological interactions. The structural formula can be represented as follows:

Where , , , , and represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing sulfonamide groups often possess significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria .

- Anticancer Properties : The potential anticancer effects arise from the ability of pyrazine derivatives to interact with various molecular targets involved in cancer progression. Compounds with similar structures have been evaluated as inhibitors of kinases involved in tumor growth .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways mediated by cytokines and other signaling molecules .

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DHPS | |

| Anticancer | Inhibition of specific kinases | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Table 2: Case Studies on Related Compounds

| Compound Name | Biological Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-(Pyrazin-2-yl)benzenesulfonamide | Antitubercular | 6.25 | |

| Sulfapyrazine | Antibacterial | Comparable | |

| Zibotentan | Antitumor | N/A |

Detailed Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of pyrazine derivatives. For example, the introduction of various substituents on the pyrazine ring or the sulfonyl group can lead to improved potency against specific microbial strains or cancer cell lines.

Case Study: Antimicrobial Evaluation

In a study evaluating various pyrazine derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Mycobacterium tuberculosis H37Rv. This suggests that similar structural motifs in this compound could also yield potent antimicrobial agents .

Case Study: Anticancer Activity

Another investigation focused on the anticancer potential of related compounds demonstrated that specific derivatives could inhibit B-raf kinase activity effectively, leading to reduced proliferation in cancer cell lines. This highlights the importance of further exploring this compound for its potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.